Lithium diisopropylamide (LDA) is a widely used and powerful base in organic synthesis, particularly for deprotonation and the formation of organolithium reagents.
Research involving LDA often focuses on developing new and efficient synthetic methodologies. This includes:
LDA has potential applications in material science, such as:
Lithium diisopropylamide is a chemical compound with the molecular formula LiN(CH(CH₃)₂)₂. It is a strong base widely utilized in organic synthesis due to its excellent solubility in non-polar organic solvents and its non-nucleophilic nature. Typically encountered as a colorless solid, lithium diisopropylamide is primarily generated and used in solution. The compound was first synthesized by Hamell and Levine in 1950, primarily for the deprotonation of esters at the α position without attacking the carbonyl group .
Lithium diisopropylamide functions as a sterically hindered base, making it particularly effective for forming enolates from carbonyl compounds. Its unique structure allows it to form aggregates in solution, with the extent of aggregation varying based on the solvent used. In tetrahydrofuran, it predominantly exists as a solvated dimer, while in non-polar solvents like toluene, it can form oligomers
LDA's mechanism of action revolves around its strong basicity. The bulky isopropyl groups hinder the approach of the negatively charged nitrogen atom to the positively charged carbon after deprotonation, minimizing its nucleophilicity. This allows for clean removal of a proton without unwanted side reactions [].
Lithium diisopropylamide is primarily known for its role in deprotonation reactions, particularly in the formation of enolates. The compound can selectively remove protons from carbon acids, leading to the generation of reactive enolate species that can participate in various nucleophilic reactions, such as:
The compound exhibits both kinetic and thermodynamic control in reactions, allowing for selective formation of products based on reaction conditions .
Lithium diisopropylamide is typically synthesized by reacting n-butyllithium with diisopropylamine in an inert atmosphere. The reaction is performed at low temperatures (0 to -78 °C) to control the formation of the desired product and minimize side reactions. The general reaction can be represented as:
This method allows for the generation of lithium diisopropylamide in situ for immediate use in subsequent reactions, which is often more cost-effective than purchasing commercial solutions
Moreover, research indicates that the aggregation state of lithium diisopropylamide affects its reactivity; thus, understanding these interactions is crucial for optimizing reaction conditions and yields.
Interaction studies involving lithium diisopropylamide often focus on its reactivity with different substrates under various conditions. For instance, studies have demonstrated that lithium diisopropylamide can mediate complex reactions involving imines and unsaturated esters when used alongside hexamethylphosphoramide. These studies reveal that solvation effects significantly influence reaction pathways and outcomes
Several compounds share structural similarities or functional roles with lithium diisopropylamide. Here are some notable examples: Lithium diisopropylamide stands out due to its ability to selectively generate kinetic enolates and its unique solvation behavior that influences reactivity patterns
Flammable;Corrosive Compound Similarities/Uses Uniqueness Lithium amide Both are strong bases used for deprotonation Lithium amide has less steric hindrance Lithium bis(trimethylsilyl)amide Used for similar nucleophilic reactions More reactive due to silicon's electronegativity Lithium tetramethylpiperidide Strong base used in organic synthesis More sterically hindered than lithium diisopropylamide Sodium hydride Both are strong bases Sodium hydride is less selective than lithium diisopropylamide
Physical Description
UNII
Related CAS
GHS Hazard Statements
H228 (46.05%): Flammable solid [Danger Flammable solids];
H250 (64.47%): Catches fire spontaneously if exposed to air [Danger Pyrophoric liquids;
Pyrophoric solids];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
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Other CAS
Wikipedia
General Manufacturing Information
2-Propanamine, N-(1-methylethyl)-, lithium salt (1:1): ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.
Dates